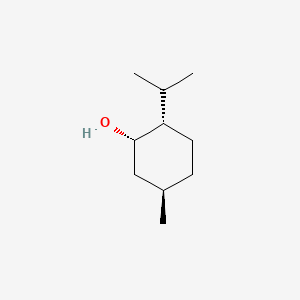
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include cyclization, oxidation, and functional group transformations. While the provided papers do not directly address the synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, they do provide examples of related synthetic processes. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves intramolecular lactonization, a reaction that could be relevant in the context of synthesizing hydrocinnamate derivatives .
Molecular Structure Analysis
Molecular structure determination is a critical aspect of organic chemistry. Techniques such as NMR spectroscopy and X-ray diffraction analysis are commonly used. In the case of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, single-crystal X-ray diffraction was used to elucidate the structure, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These findings highlight the importance of structural analysis in understanding the properties of organic compounds.
Chemical Reactions Analysis
The reactivity of organic compounds is often studied through their behavior in chemical reactions, including redox processes. The direct and indirect electrochemistry of certain di-tert-butylspiro compounds has been investigated, showing that reduction leads to ring-opened products and that these reactions are characterized by rate-limiting electron transfer . This information is valuable when considering the reactivity of other tert-butyl-substituted compounds, such as this compound.
Physical and Chemical Properties Analysis
Physical and chemical properties such as reduction potentials, reorganization energies, and crystallographic parameters are essential for understanding the behavior of organic molecules. The papers provided discuss the derivation of reduction potentials and reorganization energies from rate constants measured in redox reactions , as well as the determination of crystallographic parameters for a synthesized compound . These studies contribute to a comprehensive understanding of the properties that govern the stability and reactivity of organic molecules.
Wissenschaftliche Forschungsanwendungen
Polymerization Behavior
- Monomeric Antioxidants in Polymerization: A study by Munteanu et al. (1985) explored the polymerization behavior of monomeric antioxidants, including compounds similar to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate. They found that these antioxidants could be polymerized in aromatic solvents with radical initiators, suggesting potential applications in polymer science (Munteanu, Mracec, Tincul, & Csunderlik, 1985).
Environmental Impact
- Environmental Behaviour of Antioxidants: Herrchen, Kördel, & Klein (1997) assessed the environmental impact of Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, a compound similar to this compound. Their study indicated no significant environmental and toxicological concerns due to its low hazard profile (Herrchen, Kördel, & Klein, 1997).
Application in Medical Devices
- Use in Medical Devices: Saunier et al. (2010) discovered new polymorphs of Irganox 1076 (Octadecyl-3,5-di-tert-butyl-4-hydroxyhydrocinnamate) and characterized them on medical devices. This indicates its use in stabilizing polymers used in medical devices (Saunier, Mazel, Paris, & Yagoubi, 2010).
Biosynthesis Studies
- Biosynthesis Research: A study by Liu et al. (2018) on the biosynthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a process related to the synthesis of compounds like this compound, suggests applications in pharmaceutical synthesis (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).
Antioxidant Efficiency
- Efficiency in Polyethylene Stabilization: Munteanu & Csunderlik (1991) investigated grafting monomeric antioxidants, including structures similar to this compound, onto polyethylene. This suggests its efficiency in enhancing the compatibility and stabilizing properties of polyethylene (Munteanu & Csunderlik, 1991).
Wirkmechanismus
Target of Action
The primary target of Antioxidant 1135 is organic polymers . It is used in a wide range of polymers such as PVC, ABS, PE, and rubbers such as SBR, BR & NBR, synthetic fibers, waxes, fats, oils, and lubricants .
Mode of Action
Antioxidant 1135 acts as a primary antioxidant for organic polymers . It exhibits a synergistic effect in combination with phosphites . It prevents the formation of peroxides in the polyol during storage and transport , and further protects against scorching during foaming .
Biochemical Pathways
It’s known that it plays a crucial role in preventing the formation of peroxides in the polyol , which can be a part of various biochemical reactions.
Result of Action
The action of Antioxidant 1135 results in the prevention of fogging in automotive applications and staining of textiles . It also inhibits bacteria and prevents mildew when added to the aqueous product .
Action Environment
Antioxidant 1135 can be used with benzotriazoles or HALS for thermal and light stabilization in outdoor applications . It’s also noted that extended storage at elevated temperatures or exposure to direct heat or sunlight could reduce product life .
Eigenschaften
IUPAC Name |
octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCGWWYIDZIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273995 | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
125643-61-0, 13417-12-4 | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



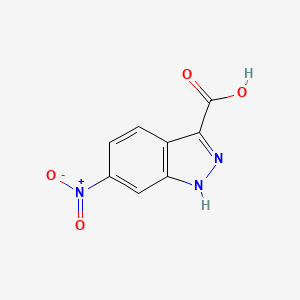



![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)
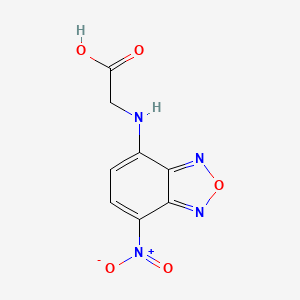

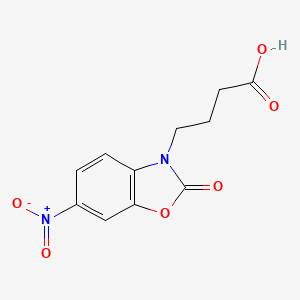
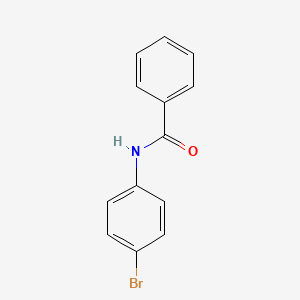
![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)


![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)
